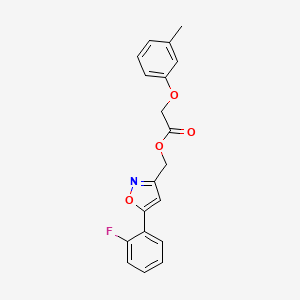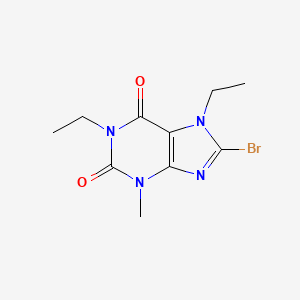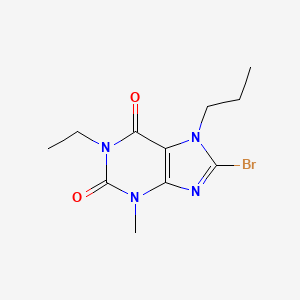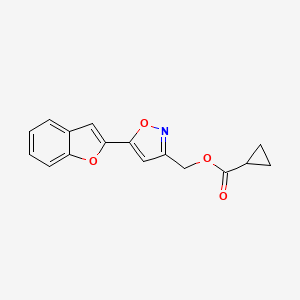
2,6-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide
描述
2,6-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide, also known as PF-06282999, is a small molecule drug that has been developed for the treatment of various diseases. It belongs to the class of pyridazinone compounds and has shown promising results in preclinical studies.
作用机制
The exact mechanism of action of 2,6-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide is not fully understood. However, it is known to target specific signaling pathways that are involved in various diseases. In cancer, it inhibits the activity of a protein called c-Met, which is overexpressed in many types of tumors. In inflammation, it inhibits the activity of a protein called p38 MAP kinase, which is involved in the production of pro-inflammatory cytokines. In neurological disorders, it modulates the activity of several neurotransmitter receptors, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects:
2,6-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, it inhibits the growth of tumor cells and induces cell death by apoptosis. In inflammation, it reduces the production of pro-inflammatory cytokines and inhibits the recruitment of immune cells to the site of inflammation. In neurological disorders, it improves cognitive function and reduces neuroinflammation.
实验室实验的优点和局限性
One of the major advantages of 2,6-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide is its specificity for the target protein or pathway. This reduces the risk of off-target effects and toxicity. Another advantage is its good pharmacokinetic properties, which allow for easy administration and distribution in the body. However, one limitation is the lack of clinical data, which makes it difficult to assess its safety and efficacy in humans. Another limitation is the cost and time required for the synthesis and testing of the compound.
未来方向
There are several future directions for the development of 2,6-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide. One direction is to further investigate its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to optimize its pharmacokinetic properties, such as its bioavailability and half-life. This can be achieved by modifying the chemical structure of the compound. Additionally, further studies are needed to assess its safety and efficacy in clinical trials. Finally, the development of analogs and derivatives of 2,6-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide may lead to the discovery of more potent and selective compounds for the treatment of diseases.
Conclusion:
In conclusion, 2,6-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide is a promising small molecule drug that has shown potential for the treatment of various diseases. Its specificity for the target protein or pathway, good pharmacokinetic properties, and favorable biochemical and physiological effects make it an attractive candidate for further development. However, more research is needed to fully understand its mechanism of action, assess its safety and efficacy in clinical trials, and optimize its pharmacokinetic properties.
科学研究应用
2,6-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer, 2,6-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide has been shown to inhibit the growth of tumor cells by targeting specific signaling pathways. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorders, it has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
2,6-difluoro-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-14-7-5-13(6-8-14)17-9-10-18(27)26(25-17)12-2-11-24-20(28)19-15(22)3-1-4-16(19)23/h1,3-10H,2,11-12H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGSGPGZMAYHHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(3-fluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400781.png)




![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B3400818.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-(2-methoxybenzyl)acetamide](/img/structure/B3400829.png)
![2-(4-Chlorophenyl)-4-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B3400835.png)
![N-(3-fluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400839.png)

![2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400844.png)